N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-pyrimidin-4-yloxypiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(2)19(16,17)15-7-3-4-10(8-15)18-11-5-6-12-9-13-11/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOERBORBWJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide typically involves the reaction of a piperidine derivative with a pyrimidine compound under specific conditions. One common method includes the reaction of N,N-dimethylpiperidine with 4-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide has been investigated for its potential as an enzyme inhibitor, particularly against targets involved in inflammatory processes. Sulfonamides are known for their ability to inhibit dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis, suggesting potential antibacterial properties.
Table 1: Biological Activities of this compound
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anti-inflammatory | Cyclooxygenase (COX) | TBD | Potential therapeutic candidate |
| Antibacterial | Dihydropteroate Synthase (DHPS) | TBD | Inhibition observed in related compounds |
| Enzyme inhibition | Acetylcholinesterase (AChE) | TBD | Neuroprotective potential |
Antiviral Activity
Research indicates that compounds similar to this compound can exhibit antiviral properties, particularly against HIV. A study highlighted the design of novel diarylpyrimidine derivatives aimed at overcoming drug resistance in HIV treatment. These derivatives showed significant potency against resistant strains, suggesting that structural modifications in similar compounds could enhance antiviral efficacy .
Anticancer Research
The compound's mechanism of action may involve interaction with specific molecular targets associated with cancer cell proliferation. Studies have explored the potential of sulfonamides as anticancer agents by inhibiting pathways critical for tumor growth and survival. The structural features of this compound may allow it to modulate these pathways effectively.
Case Studies and Research Findings
Several studies have documented the biological activities of sulfonamides with structures similar to this compound:
Case Study 1: Antibacterial Activity
A series of piperidine derivatives were synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant inhibition, indicating that modifications to the piperidine structure can enhance antimicrobial properties .
Case Study 2: Enzyme Inhibition Assays
Compounds bearing piperidine nuclei demonstrated promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, which are important targets in treating neurodegenerative diseases. The IC50 values for various derivatives indicate that structural modifications can lead to enhanced inhibitory activity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide with structurally related sulfonamide derivatives:
Key Observations:
Core Structure Variability :
- The target compound uses a piperidine sulfonamide core, while others (e.g., ) employ pyridine sulfonamide scaffolds. Piperidine’s reduced basicity compared to pyridine or piperazine derivatives may improve blood-brain barrier penetration .
- The trifluoromethylphenyl group in ’s compound increases metabolic stability but reduces solubility compared to the pyrimidinyloxy group in the target compound .
Substituent Effects: Pyrimidin-4-yloxy (target) vs. Dimethyl sulfonamide (target) vs. cyanocarbamimidothioate (): The latter introduces a reactive thiourea-like group, which may confer higher electrophilicity and reactivity .
Physicochemical Properties: The target compound’s molecular weight (286.35 g/mol) is significantly lower than analogs in and , suggesting better compliance with Lipinski’s rules for drug-likeness.
Biological Activity
N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.
The synthesis of this compound typically involves a reaction between N,N-dimethylpiperidine and 4-chloropyrimidine, often in the presence of bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Structure
The compound features a piperidine ring substituted with a pyrimidine moiety and a sulfonamide group, which contributes to its biological activity.
This compound exhibits various mechanisms of action:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to active or allosteric sites, thereby blocking substrate access. This property is crucial in therapeutic contexts, particularly for targeting specific pathways in disease states .
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This modulation can lead to effects such as altered cell proliferation or apoptosis .
Pharmacological Applications
The compound has been investigated for several pharmacological applications:
- Anticancer Activity : Research indicates that it possesses significant anticancer properties, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). In vitro studies report IC50 values ranging from 0.87 to 12.91 μM, demonstrating better efficacy compared to standard treatments like 5-Fluorouracil .
- Antibacterial Effects : Similar compounds bearing the sulfonamide moiety have shown antibacterial activity. Studies have evaluated their effectiveness against various bacterial strains, with promising results indicating potential use in treating infections .
- Enzyme Inhibition : The compound has been assessed for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on the anticancer efficacy of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with notable increases in apoptosis markers such as caspase 9 levels compared to untreated controls .
Q & A
Q. What are the key considerations for synthesizing N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide, and how can intermediates be purified?
- Methodological Answer : The synthesis typically involves coupling pyrimidinyloxy groups with a piperidine-sulfonamide backbone. Key steps include:
- Coupling reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pyrimidine rings to the piperidine scaffold .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonamide formation .
- Purification : Intermediate products are isolated via column chromatography or crystallization. High-performance liquid chromatography (HPLC) is recommended for final purity validation (>95%) .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer :
- Structural analysis : Use H/C NMR to confirm substituent positions and sulfonamide bond integrity. Mass spectrometry (MS) validates molecular weight .
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures. Compare results with structurally similar pyrimidine derivatives (e.g., decomposition onset at ~200°C for related sulfonamides) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying conditions?
- Methodological Answer :
- Base selection : 3-Picoline or 3,5-lutidine improves coupling efficiency by stabilizing reactive intermediates .
- In situ intermediates : Generate sulfilimines using dimethyl sulfoxide (DMSO) to accelerate sulfonamide bond formation .
- Computational optimization : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and energy barriers, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer :
- Comparative assays : Test the compound alongside analogs (e.g., trifluoromethyl-substituted derivatives) to isolate substituent-specific effects .
- Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) under standardized conditions to rule out false positives .
- Computational docking : Model interactions with target proteins (e.g., kinases) to rationalize discrepancies between in vitro and in vivo results .
Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinity?
- Methodological Answer :
- Reaction path searches : Use quantum chemical software (e.g., Gaussian) to simulate transition states and identify low-energy pathways .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over microsecond timescales to predict binding modes and affinity .
- Machine learning : Train models on pyrimidine-sulfonamide datasets to forecast solubility or metabolic stability .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core modifications : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) on the pyrimidine or piperidine rings .
- Bioisosteric replacement : Replace the sulfonamide group with carboxamide or phosphonate moieties to assess potency changes .
- 3D-QSAR modeling : Generate pharmacophore models using alignment-dependent descriptors to correlate structural features with activity .
Q. What experimental approaches resolve discrepancies in reported thermal degradation profiles?
- Methodological Answer :
- Controlled atmosphere studies : Perform TGA under nitrogen vs. oxygen to identify oxidative degradation pathways .
- Kinetic analysis : Use the Flynn-Wall-Ozawa method to calculate activation energies and compare with literature values for analogous compounds .
Q. How can researchers design derivatives with improved aqueous solubility?
- Methodological Answer :
- Polar group incorporation : Introduce hydroxyl or amine groups to the piperidine ring to enhance hydrophilicity .
- Co-crystallization : Screen with cyclodextrins or succinic acid to form stable co-crystals .
- Solubility prediction tools : Use Abraham solvation parameters or COSMO-RS simulations to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
